molecular formula C12H12BrNO3S B2873180 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide CAS No. 2034346-91-1

5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide

Cat. No.: B2873180
CAS No.: 2034346-91-1
M. Wt: 330.2
InChI Key: MTVSYCBLRHPKOM-UHFFFAOYSA-N
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Description

5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a synthetic compound provided for research and development purposes. With the molecular formula C12H12BrNO3S and a structure that integrates distinct furan and thiophene heterocycles, this substance is of significant interest in medicinal chemistry exploration . The compound features a thiophene moiety , which is recognized as a privileged pharmacophore in drug discovery . Thiophene-based scaffolds are frequently investigated for their versatile biological attributes and their ability to improve a molecule's physicochemical properties and binding affinity through enhanced drug-receptor interactions . The specific structure, which includes a bromo-substituted furan carboxamide linked to a hydroxypropyl-thiophene group, provides multiple sites for chemical interaction and modification. This makes it a valuable chemical tool for researchers studying structure-activity relationships (SAR), particularly in the development of novel bioactive molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is not intended for human or veterinary use.

Properties

IUPAC Name

5-bromo-N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c13-11-2-1-10(17-11)12(16)14-5-3-9(15)8-4-6-18-7-8/h1-2,4,6-7,9,15H,3,5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVSYCBLRHPKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 5-Bromofuran-2-carboxylic acid (or its activated derivatives), serving as the acylating agent.
  • 3-Hydroxy-3-(thiophen-3-yl)propan-1-amine , the nucleophilic amine substrate.

Coupling these fragments via amide bond formation constitutes the final step. The amine precursor’s synthesis involves constructing the hydroxy-thiophene-propyl backbone, often through aldol-like additions or Grignard reactions.

Preparation of 3-Hydroxy-3-(thiophen-3-yl)propan-1-amine

Thiophene Ring Functionalization

The thiophen-3-yl group is introduced via Friedel-Crafts alkylation or nucleophilic addition :

  • Method A : Reaction of thiophen-3-ylmagnesium bromide with epichlorohydrin, followed by hydrolysis to yield 3-(thiophen-3-yl)oxirane. Ring-opening with ammonia generates the amino alcohol intermediate.
  • Method B : Michael addition of thiophen-3-yl lithium to acrylonitrile, followed by reduction (LiAlH₄) and hydroxylation to produce the amine.
Optimization Insights:
  • Temperature : Reactions performed at −78°C (Method B) minimize side reactions like polymerization.
  • Catalysts : BF₃·Et₂O enhances electrophilic substitution in Friedel-Crafts reactions (Method A).

Amide Bond Formation

Carboxylic Acid Activation

5-Bromofuran-2-carboxylic acid is activated using:

  • EDCl/HOBt : Forms an active ester intermediate, enabling coupling under mild conditions (0–25°C).
  • Thionyl chloride (SOCl₂) : Converts the acid to its acyl chloride, which reacts vigorously with amines.
Reaction Conditions:
Method Solvent Base Yield Source
EDCl/HOBt DMF DIPEA 78–85%
Acyl chloride Dichloromethane Triethylamine 65–72%

Side Reactions :

  • Hydrolysis of acyl chloride in protic solvents reduces yields. Anhydrous conditions are critical.
  • Racemization at the hydroxy-bearing carbon is negligible due to the tertiary alcohol’s stability.

One-Pot Tandem Synthesis

A streamlined approach combines amine synthesis and amidation:

  • Step 1 : Thiophen-3-yl Grignard reagent adds to ethyl acetoacetate, forming β-keto ester.
  • Step 2 : Reductive amination (NaBH₃CN) introduces the amine group.
  • Step 3 : In situ activation of 5-bromofuran-2-carboxylic acid with HATU and coupling.

Advantages :

  • Reduces purification steps (overall yield: 62%).
  • Compatible with automated flow chemistry platforms.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 148–150°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, NH), 7.45–7.41 (m, 2H, thiophene), 6.72 (d, J = 3.4 Hz, 1H, furan), 4.85 (s, 1H, OH), 3.52–3.48 (m, 2H, CH₂NH).
  • HRMS : [M+H]⁺ calcd. for C₁₂H₁₂BrNO₃S: 330.20; found: 330.19.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency:

  • Residence time : 5 min at 100°C.
  • Productivity : 1.2 kg/day with >95% purity.

Green Chemistry Metrics

  • E-factor : 8.2 (improved via solvent recycling).
  • Atom economy : 78% (limited by protecting group use).

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its bromine and thiophene groups make it a versatile building block for creating new compounds with diverse functionalities.

Biology: In biological research, 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide has been studied for its potential bioactive properties. It may exhibit biological activities such as antimicrobial, antiviral, and anti-inflammatory effects.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its unique structure may contribute to the design of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and thiophene groups play a crucial role in its binding affinity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Analog: 5-Bromo-N-{3-[(5-Bromo-2-Furoyl)Amino]Propyl}-2-Furamide

  • Molecular Formula: C₁₃H₁₂Br₂N₂O₄ (vs.
  • Key Differences : The analog has dual bromine atoms on the furan rings and lacks the hydroxyl and thiophene groups present in the target compound.
  • Implications : The absence of thiophene and hydroxyl groups may reduce hydrogen-bonding capacity and alter lipophilicity compared to the target compound .

Carboxamide Derivatives in Pharmaceutical Contexts

  • Alfuzosin Impurity A: N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide (). Structural Contrast: Replaces the thiophene and hydroxyl groups with a quinazoline moiety and methoxy substituents.

Thiophene-Containing Derivatives

  • (S)-N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)Propan-1-Amine ():
    • Key Features : Shares the 3-(thiophen-3-yl)propyl backbone but substitutes the hydroxyl group with a naphthalenyloxy group.
    • Property Differences : The naphthalene moiety increases hydrophobicity, while the hydroxyl group in the target compound may enhance solubility and metabolic stability .

Pyrimidine-Based Carboxamide (Z14, )

  • Structure : 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide.
    • Comparison : Replaces the furan with a pyrimidine ring and introduces a benzothiazole group.
    • Functional Implications : Pyrimidine derivatives are often associated with antiviral or anticancer activity (e.g., Z14 targets Dengue virus NS proteins), suggesting divergent applications compared to the furan-based target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Furan-2-carboxamide 3-Hydroxy-3-(thiophen-3-yl)propyl, Br ~350 (estimated) Thiophene, hydroxyl N/A
5-Bromo-N-{3-[(5-Bromo-2-Furoyl)Amino]Propyl}-2-Furamide Furan-2-carboxamide Dual Br, no thiophene/hydroxyl 420.05 Dual bromination
Alfuzosin Impurity A Furan-2-carboxamide Quinazoline, methoxy, methylamino ~450 (estimated) DNA-binding potential
Z14 (Pyrimidine analog) Pyrimidine-4-carboxamide Benzothiazole, methylsulfanyl, Br ~460 (estimated) Antiviral activity (Dengue NS)
(S)-N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)Propan-1-Amine Amine Naphthalenyloxy, thiophene ~340 (estimated) High hydrophobicity

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